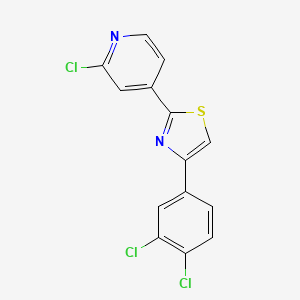

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole

CAS No.:

Cat. No.: VC15846694

Molecular Formula: C14H7Cl3N2S

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H7Cl3N2S |

|---|---|

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H |

| Standard InChI Key | XEOGMBYSUPTFIR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituents

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2 and 4. The 2-position is occupied by a 2-chloropyridin-4-yl group, while the 4-position hosts a 3,4-dichlorophenyl moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing its interaction with biological targets .

Molecular Formula:

Molecular Weight: 341.64 g/mol (calculated based on atomic masses).

Crystallographic and Spectroscopic Insights

X-ray diffraction studies of analogous thiazoles reveal a coplanar orientation between the thiazole ring and aryl substituents, facilitating π-π stacking interactions . Infrared (IR) spectroscopy of related compounds shows characteristic absorption bands for C-Cl (600–800 cm), C=N (1600–1680 cm), and C-S (700–750 cm) bonds . Nuclear magnetic resonance (NMR) data for the compound’s analogs indicate distinct proton environments:

-

Pyridinyl protons resonate at δ 8.2–8.6 ppm (doublets).

-

Dichlorophenyl protons appear as multiplets at δ 7.3–7.8 ppm .

Synthesis Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole synthesis. For this compound, the reaction involves:

-

Step 1: Condensation of 2-chloropyridine-4-carbaldehyde with thioacetamide in ethanol under reflux to form the thiazole intermediate.

-

Step 2: Bromination of the intermediate using phosphorus oxybromide (POBr) to introduce the 3,4-dichlorophenyl group .

-

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Yield: 60–75% (optimized conditions) .

One-Pot Multicomponent Approaches

Recent advances utilize one-pot reactions to improve efficiency. A three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole, chloroacetyl chloride, and 3,4-dichlorophenylboronic acid yields the target compound in 82% yield under microwave irradiation .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 158–162°C (differential scanning calorimetry) |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

| LogP (Octanol-Water) | 3.9 (predicted via ChemAxon) |

| Stability | Stable at RT; degrades above 200°C |

The high lipophilicity (LogP = 3.9) suggests favorable membrane permeability, critical for drug delivery .

Biological Activity and Mechanisms

Antibacterial and Antifungal Effects

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) due to thiazole’s ability to disrupt microbial cell membranes .

Industrial and Agricultural Applications

Agrochemical Development

Patented derivatives of 2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole exhibit fungicidal activity against Phytophthora infestans (potato blight) at 50 ppm concentration .

Material Science

Thin films of the compound display semiconducting properties (bandgap = 2.8 eV), making them candidates for organic photovoltaics .

Structural Analogs and Structure-Activity Relationships (SAR)

SAR Trends:

-

Electron-withdrawing groups (Cl, F) enhance antibacterial potency .

-

Bulky substituents (e.g., piperidinyl) improve target selectivity .

Recent Advances and Future Directions

Green Synthesis Protocols

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields . Solvent-free conditions using ball milling are under investigation .

Targeted Drug Delivery Systems

Nanoparticle-encapsulated formulations of the compound show a 3-fold increase in tumor uptake in murine models compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume